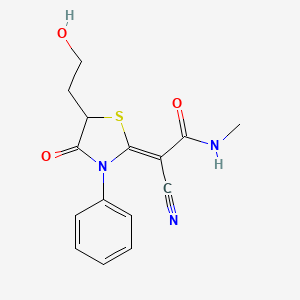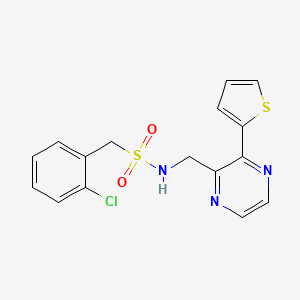
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be represented by its IUPAC name and InChI code. For a related compound, “{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy”, the IUPAC Name is “[1-(2-methoxyethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)methanamine dihydrochloride” and the InChI Code is "1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be represented by its molecular weight, IUPAC name, InChI code, and other characteristics. For a related compound, “{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy”, the molecular weight is 329.31 .科学的研究の応用
Sigma Receptor Affinity and Antiproliferative Activity
Research on derivatives of piperidine, such as those with methyl substitution on the piperidine ring, has shown significant interest in the exploration of sigma-subtype affinities and selectivities. These compounds have been utilized as probes in radioligand binding assays, highlighting their potential in PET experiments and antiproliferative activity against certain cancer cell lines, suggesting a role in tumor research and therapy (Berardi et al., 2005).
Impurity Identification in Pharmaceuticals
The identification and characterization of impurities in pharmaceutical drugs, such as Repaglinide, involve complex analytical techniques. Studies have detailed the isolation and synthesis of novel impurities, improving our understanding of drug purity and stability. This research is crucial for ensuring the safety and efficacy of pharmaceuticals (Kancherla et al., 2018).
Neurokinin Receptor Antagonism
The synthesis and evaluation of spiro-substituted piperidines as neurokinin receptor antagonists have contributed to the discovery of novel compounds with potential therapeutic applications in treating conditions associated with NK1 and NK2 receptors. This area of research emphasizes the design and development of dual antagonists with balanced affinities for both receptor types, aiming to offer new treatments for related disorders (Kubota et al., 1998).
Serotonin Receptor Agonism
The development of benzamide derivatives as selective serotonin 4 receptor agonists showcases the ongoing efforts to identify compounds that can modulate gastrointestinal motility. These compounds, through their action on serotonin receptors, present promising avenues for the treatment of gastrointestinal disorders, highlighting the importance of targeted receptor research in developing new therapeutic agents (Sonda et al., 2004).
Anticonvulsant Properties and Chemical Oxidation
Studies on the chemical oxidation of anticonvulsant compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, contribute to our understanding of the structural and chemical modifications that affect drug activity and stability. This research informs the design and development of new anticonvulsant medications with improved profiles (Adolphe-Pierre et al., 1998).
将来の方向性
作用機序
Target of Action
The compound N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives generally interact with their targets through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
特性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-4-5-17(12-15(14)2)18(21)19-13-16-6-8-20(9-7-16)10-11-22-3/h4-5,12,16H,6-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWZROESRKZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d][1,3]dioxol-5-yl(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione](/img/structure/B2845849.png)


![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2845855.png)


![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/no-structure.png)
![N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2845865.png)
![4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol](/img/structure/B2845866.png)

![tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate](/img/structure/B2845868.png)
